Molecular Property Advantage: Reduced Molecular Weight and Polar Surface Area vs. Lenalidomide and Pomalidomide
The target compound (free base) exhibits a molecular weight of 219.24 Da, representing a 15.4% reduction vs. lenalidomide (259.26 Da) and a 19.8% reduction vs. pomalidomide (273.24 Da). Its topological polar surface area of 84.2 Ų is 12.3% smaller than lenalidomide (95.99 Ų) and 23.2% smaller than pomalidomide (109.57 Ų) [1][2]. These reductions are meaningful for PROTAC development, where the final heterobifunctional degrader frequently exceeds MW 800 Da and TPSA 200 Ų, creating significant permeability challenges .
| Evidence Dimension | Molecular weight (free base) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 219.24 Da; TPSA 84.2 Ų; hydrogen bond donors 3; rotatable bonds 2 |
| Comparator Or Baseline | Lenalidomide: MW 259.26 Da, TPSA 95.99 Ų, HBD 2, rotatable bonds 1. Pomalidomide: MW 273.24 Da, TPSA 109.57 Ų, HBD 3, rotatable bonds 1. Thalidomide: MW 258.23 Da, TPSA 87.04 Ų, HBD 1, rotatable bonds 1 |
| Quantified Difference | MW: −15.4% vs. lenalidomide; −19.8% vs. pomalidomide; −15.1% vs. thalidomide. TPSA: −12.3% vs. lenalidomide; −23.2% vs. pomalidomide; −3.3% vs. thalidomide |
| Conditions | Computed physicochemical properties from PubChem (target) and IUPHAR Guide to Pharmacology (comparators) |
Why This Matters
Smaller E3 ligase ligand MW and TPSA preserve more 'property space' for the target-binding warhead and linker within a final PROTAC molecule, directly impacting the likelihood of achieving cell-permeable degraders with favorable ADME profiles.
- [1] PubChem CID 153513561. 3-((3-Aminophenyl)amino)piperidine-2,6-dione hydrochloride. Computed properties: MW 219.24 (free base), TPSA 84.2 Ų, HBD 4 (salt), rotatable bonds 2. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Lenalidomide ligand page: MW 259.1, TPSA 95.99; Pomalidomide ligand page: MW 273.07, TPSA 109.57; Thalidomide ligand page: MW 258.06, TPSA 87.04. View Source
